methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features a combination of indole and piperidine moieties The presence of a bromine atom on the indole ring and an ester group on the piperidine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps:
Formation of 6-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation of 6-bromo-1H-indole: The 6-bromo-1H-indole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of piperidin-4-yl acetate: Piperidine is reacted with acetic anhydride to form piperidin-4-yl acetate.
Coupling Reaction: The acetylated 6-bromo-1H-indole is then coupled with piperidin-4-yl acetate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the piperidine ring can enhance its binding affinity. The bromine atom may also play a role in modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole: Shares the indole core but lacks the piperidine and ester functionalities.
Piperidin-4-yl acetate: Contains the piperidine ring but lacks the indole moiety.
Methyl indole-3-acetate: Similar ester functionality but different substitution pattern on the indole ring.
Uniqueness
Methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to the combination of the indole and piperidine moieties, along with the presence of a bromine atom and an ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₁BrN₂O₃
- Molecular Weight : 393.3 g/mol
- CAS Number : 1374515-72-6
The compound features a piperidine ring substituted with an indole moiety, along with bromo and acetyl groups, which are known to enhance biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds containing indole and piperidine structures often exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells:
Compound | Activity | Concentration | Reference |
---|---|---|---|
7d | Apoptosis Induction | 1.0 μM | |
7h | Caspase-3 Activation | 10.0 μM | |
10c | Cell Cycle Arrest | 2.5 μM |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antiviral Potential
The exploration of N-Heterocycles as antiviral agents has revealed that compounds similar to this compound may possess diverse mechanisms of action against viral infections. Studies have highlighted the importance of structural modifications in enhancing antiviral activity, indicating that this compound could be a candidate for further antiviral research .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps, including the formation of the indole and piperidine moieties followed by acetylation:
- Formation of the Indole : Starting materials are reacted under controlled conditions to yield the bromo-substituted indole.
- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions.
- Acetylation : The final step involves introducing the acetyl group to complete the structure.
Each step requires careful optimization to maximize yield and purity.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of similar compounds derived from indole and piperidine frameworks. For example, a study highlighted the effectiveness of certain derivatives in inducing apoptosis in breast cancer cells while exhibiting low toxicity in normal cells . This reinforces the potential therapeutic applications of this compound.
Properties
Molecular Formula |
C18H21BrN2O3 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-[1-[2-(6-bromoindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21BrN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-2-3-15(19)11-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3 |
InChI Key |
WGOJMDBASYHLHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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